molecular formula C7H12O3 B3330002 Ethyl 4-hydroxy-3-methylbut-2-enoate CAS No. 65527-85-7

Ethyl 4-hydroxy-3-methylbut-2-enoate

Cat. No.: B3330002
CAS No.: 65527-85-7
M. Wt: 144.17 g/mol
InChI Key: GJPOQWCBISWQSP-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-3-methylbut-2-enoate is an organic compound with the molecular formula C7H12O3. It is an ester derived from 4-hydroxy-3-methylbut-2-enoic acid and ethanol. This compound is known for its applications in various fields, including synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-hydroxy-3-methylbut-2-enoate can be synthesized through the esterification of 4-hydroxy-3-methylbut-2-enoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in continuous reactors with efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation or crystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 4-hydroxy-3-methylbut-2-enone.

    Reduction: Formation of 4-hydroxy-3-methylbutanol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 4-hydroxy-3-methylbut-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a prodrug.

    Industry: It is used in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-3-methylbut-2-enoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

  • Ethyl 4-hydroxy-2-methylbut-2-enoate
  • Ethyl 4-hydroxy-3-methylbutanoate
  • Ethyl 4-hydroxy-3-methylpent-2-enoate

Uniqueness: Ethyl 4-hydroxy-3-methylbut-2-enoate is unique due to its specific structural features, such as the presence of both hydroxyl and ester functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.

Properties

IUPAC Name

ethyl 4-hydroxy-3-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-3-10-7(9)4-6(2)5-8/h4,8H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPOQWCBISWQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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